molecular formula C14H17F3N2O4 B2609927 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1037780-31-6

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

货号: B2609927
CAS 编号: 1037780-31-6
分子量: 334.295
InChI 键: MLDRPCXTWLFISL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in the treatment of certain neurological disorders.

作用机制

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). By inhibiting EAAT2, this compound prevents the removal of excess glutamate from the synaptic cleft, leading to increased activation of glutamate receptors and subsequent excitotoxicity. This compound has been shown to be highly selective for EAAT2, with minimal effects on other glutamate transporters.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively increase extracellular glutamate levels and induce seizures in animal models. Additionally, this compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, suggesting a potential role in the treatment of attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

实验室实验的优点和局限性

One advantage of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is its high selectivity for EAAT2, which allows for targeted inhibition of glutamate transporters without affecting other neurotransmitter systems. However, this compound is a highly complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several potential future directions for the study of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, the development of novel imaging techniques that can visualize the activity of glutamate transporters in vivo could provide valuable insights into the role of this compound in modulating glutamate transmission in the brain.

合成方法

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a highly complex molecule that requires a multi-step synthesis process. The synthesis starts with the reaction of 3-trifluoromethylaniline with ethyl 2-chloro-3-oxobutanoate, followed by reduction of the resulting intermediate to yield the corresponding amine. The amine is then reacted with 3-chloropropylamine and the resulting intermediate is coupled with diethyl oxalate to form the final product.

科学研究应用

2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has been shown to be a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is a major neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. However, excess glutamate can lead to excitotoxicity, a process in which neurons are damaged or killed due to overstimulation. This compound has been studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

属性

IUPAC Name

2-(3-hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c15-14(16,17)9-3-1-4-10(7-9)19-12(21)8-11(13(22)23)18-5-2-6-20/h1,3-4,7,11,18,20H,2,5-6,8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDRPCXTWLFISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。